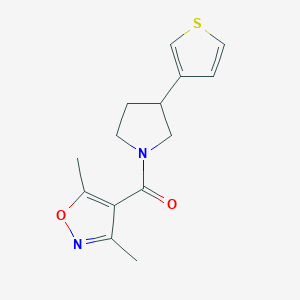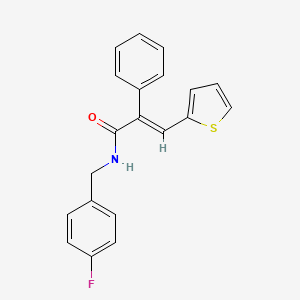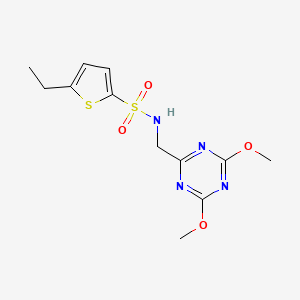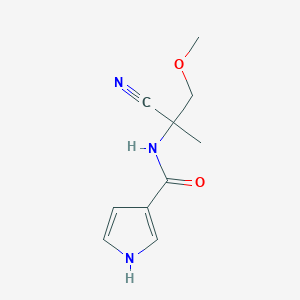![molecular formula C20H14ClNOS B2513296 2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 866136-11-0](/img/structure/B2513296.png)
2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is a chemical compound with the molecular formula C20H14ClNOS . It is also known as "3-(1,3-benzothiazol-2-yl)benzyl 4-chlorophenyl ether" .
Synthesis Analysis
The synthesis of benzothiazoles, such as “2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of “2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole” consists of a benzothiazole ring attached to a phenyl ring through a methylene bridge. The phenyl ring is further substituted with a chlorophenoxy group .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing metal cations and pH changes. For example, certain benzothiazole compounds exhibit high sensitivity to pH changes and selectivity towards metal cations, such as magnesium and zinc, which could be attributed to the unique properties of the fluorophenol moiety in these compounds (Tanaka et al., 2001). Another study highlighted the use of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the ratiometric fluorescent sensing of physiological pH, demonstrating its suitability for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Anticancer Activity
Benzothiazole derivatives have shown promising anticancer activity. The antitumor efficacy of these compounds has been evaluated across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Certain derivatives, such as N-[4-(benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide, have demonstrated considerable anticancer activity, underscoring the potential of benzothiazole scaffolds in the development of new anticancer agents (Yurttaş et al., 2015).
Antimicrobial Activity
Benzothiazole derivatives have also been synthesized and assessed for their antimicrobial activity. Studies have shown that these compounds possess significant antibacterial and antifungal properties, suggesting their potential application as antimicrobial agents. The structural modifications in benzothiazole derivatives play a crucial role in enhancing their activity against various microbial strains (Srivastav et al., 2009), (Kendre et al., 2015).
Corrosion Inhibition
Additionally, benzothiazole derivatives have been investigated for their corrosion inhibition properties. They have demonstrated significant efficiency in protecting mild steel against corrosion in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is critical (Salarvand et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(4-chlorophenoxy)methyl]phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNOS/c21-16-8-10-17(11-9-16)23-13-14-4-3-5-15(12-14)20-22-18-6-1-2-7-19(18)24-20/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFKMCNJWSSNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2513220.png)
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2513223.png)
![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-[2-[5-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]pyridin-2-yl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2513227.png)



